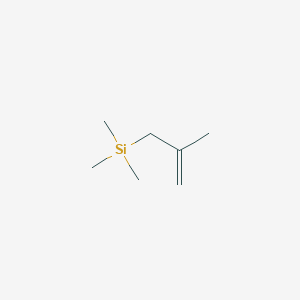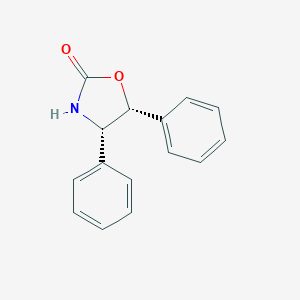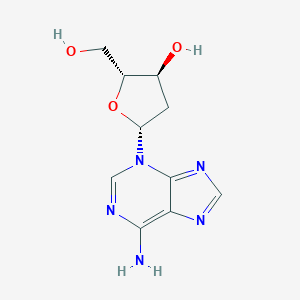
6-スルホピコリン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
6-Sulfopicolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
作用機序
Mode of Action
It’s worth noting that picolinic acid, a related compound, acts as an anti-infective and immunomodulator by binding to zinc finger proteins (zfps), changing their structures, and disrupting zinc binding, thereby inhibiting function
Biochemical Pathways
This process involves the degradation of SQ into two fragments with metabolic utilization of carbons 1–3 and excretion of carbons 4–6 as dihydroxypropanesulfonate or sulfolactate
Result of Action
Picolinic acid, a related compound, has been shown to be an anti-viral in vitro and in vivo
生化学分析
Biochemical Properties
It is known that picolinic acid, a related compound, has broad-spectrum antiviral activity, acting primarily by inhibiting membrane fusion events during viral entry . It is possible that 6-Sulfopicolinic acid may share similar biochemical properties or interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Picolinic acid has been shown to have antiviral activity against several viruses, including SARS-CoV-2 and influenza A virus . It is possible that 6-Sulfopicolinic acid may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . It is possible that 6-Sulfopicolinic acid may exert its effects at the molecular level through similar mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-sulfopicolinic acid typically involves the sulfonation of picolinic acid. One common method includes the reaction of picolinic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to ensure the selective introduction of the sulfonic acid group at the desired position.
Industrial Production Methods: On an industrial scale, the production of 6-sulfopicolinic acid may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 6-sulfopicolinic acid suitable for various applications.
化学反応の分析
Types of Reactions: 6-Sulfopicolinic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions to achieve the desired substitutions.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
類似化合物との比較
Picolinic Acid: The parent compound, lacking the sulfonic acid group.
2-Sulfobenzoic Acid: Similar structure with a sulfonic acid group on a benzene ring.
6-Sulfopyridine: Similar structure with a sulfonic acid group on a pyridine ring.
Uniqueness: 6-Sulfopicolinic acid is unique due to the presence of both a carboxylic acid and a sulfonic acid group on the pyridine ring. This dual functionality imparts distinct chemical properties, such as increased acidity and enhanced reactivity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
6-sulfopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-6(9)4-2-1-3-5(7-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZIRWWXJYCTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376540 |
Source


|
| Record name | 6-Sulfopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18616-02-9 |
Source


|
| Record name | 6-Sulfopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)

![7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one](/img/structure/B96030.png)







